(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Catalog No.
M. Wt
394.5 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid


(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

Molecular Formula


Molecular Weight

394.5 g/mol



InChI Key




Canonical SMILES


Isomeric SMILES

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, also known as Boc-Cys(StBu)-OH, is a highly studied chemical compound that has been used in various scientific experiments and industries. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, limitations, and future directions of Boc-Cys(StBu)-OH.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH is a protected cysteine derivative that is composed of sulfhydryl and carboxyl groups. It is a non-natural amino acid that has been used extensively in peptide synthesis. The compound appears as a white to off-white powder, and the molecular formula is C23H37N3O7S.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH is slightly soluble in water, moderately soluble in methanol, and sparingly soluble in ethanol, chloroform, and acetone. The compound has a melting point of around 125-130°C, and its purity can be determined by HPLC. (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH is relatively stable under normal laboratory conditions, but it can decompose if exposed to high temperatures, moisture, or oxidizing agents.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH can be synthesized using various methods. One of the most commonly used methods involves the reaction of tert-butoxycarbonyl (Boc)-L-cysteine methyl ester with thioanisole-protected mercaptoethylamine (StBu) in the presence of a base. The resulting product is then deprotected using a trifluoroacetic acid (TFA) cleavage cocktail to obtain the final (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH product.
The characterization of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH can be done using various techniques, such as NMR, IR, and HPLC. The NMR spectrum of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH shows characteristic peaks at around 1.40 ppm for the tert-butyl group and around 2.92 ppm for the methylene group adjacent to the thiol group.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH can be analyzed using various analytical methods, such as HPLC, LC-MS, and NMR spectroscopy. HPLC is one of the most commonly used techniques for analyzing the purity of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH. LC-MS can be used to determine the molecular weight and purity of the compound. NMR spectroscopy is used for the structural characterization of the compound.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH has been studied for its biological properties, such as its antioxidant and anti-inflammatory activity. Studies have shown that (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH can protect cells from oxidative stress and reduce inflammation in vitro. Additionally, (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH has been shown to have potential applications in cancer therapy and the treatment of neurodegenerative diseases.
Studies have shown that (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH is relatively safe for use in scientific experiments. The compound has been evaluated for acute toxicity, and it was found to have no lethal effect on rats even at high doses. However, caution should be taken when handling and using (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH, as it can cause skin and eye irritation.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH has been widely used in various scientific experiments, including peptide synthesis, enzymatic catalysis, and drug discovery. The compound can be used as a building block in the synthesis of peptides, such as cyclic peptides, and in the development of enzyme inhibitors and vaccines.
Current research involving (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH is related to its potential applications in cancer therapy, neuroprotection, and the treatment of inflammatory diseases. Researchers are studying the mechanism of action of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH in vitro and in vivo, as well as its efficacy in animal models.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH has potential applications in various fields of research and industry, such as biotechnology, pharmacy, and agriculture. The compound can be used in the production of synthetic peptides, enzyme inhibitors, and vaccines. Additionally, (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH has potential applications in the development of crop protection agents.
The limitations of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH include its relatively low solubility in water and limited chemical reactivity. Future directions of research involving (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH include the development of more efficient synthetic methods, the investigation of its potential as a therapeutic agent, and the exploration of its potential applications in various industries.
In summary, (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH is a highly studied compound that has various potential applications in different fields of research and industry. The compound exhibits unique physical and chemical properties that make it useful in the synthesis of peptides and other biologically active compounds. Despite its limitations, (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid(StBu)-OH has shown promising results in preclinical studies, and it is expected to continue to be a subject of active research and development.




Modify: 2023-08-15

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